molecular formula C20H28N4O7 B131439 ((4-(4-Amidinophenoxy)butanoyl)aspartyl)valine CAS No. 147865-49-4

((4-(4-Amidinophenoxy)butanoyl)aspartyl)valine

Cat. No.: B131439
CAS No.: 147865-49-4
M. Wt: 436.5 g/mol
InChI Key: JFCXCBBSUORTNS-YOEHRIQHSA-N
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Description

FK-633 is a small molecule drug with the molecular formula C20H28N4O7. It is known for its role as a glycoprotein IIb/IIIa antagonist, which makes it significant in the field of cardiovascular diseases. Initially developed by Astellas Pharma, Inc., FK-633 has been studied for its potential in preventing thrombosis and other related conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically require controlled temperatures and the use of specific reagents to ensure the correct formation of the molecular structure .

Industrial Production Methods

Industrial production of FK-633 would likely involve large-scale synthesis using automated peptide synthesizers and purification processes such as high-performance liquid chromatography (HPLC). The production process must adhere to stringent quality control measures to ensure the purity and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

FK-633 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized derivatives, while reduction can yield reduced forms of FK-633 .

Scientific Research Applications

FK-633 has been extensively studied for its applications in various fields:

Mechanism of Action

FK-633 exerts its effects by binding to the glycoprotein IIb/IIIa receptor on platelets, thereby inhibiting platelet aggregation. This mechanism is crucial in preventing the formation of blood clots. The molecular targets involved include the integrin alpha-IIb/beta-3 complex, which plays a key role in platelet adhesion and aggregation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of FK-633

FK-633 is unique due to its ultra-short half-life, which allows for better control during therapeutic use. This property makes it particularly suitable for situations where rapid onset and offset of action are required, such as during surgical procedures involving extracorporeal circulation .

Properties

CAS No.

147865-49-4

Molecular Formula

C20H28N4O7

Molecular Weight

436.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[4-(4-carbamimidoylphenoxy)butanoylamino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C20H28N4O7/c1-11(2)17(20(29)30)24-19(28)14(10-16(26)27)23-15(25)4-3-9-31-13-7-5-12(6-8-13)18(21)22/h5-8,11,14,17H,3-4,9-10H2,1-2H3,(H3,21,22)(H,23,25)(H,24,28)(H,26,27)(H,29,30)/t14-,17-/m0/s1

InChI Key

JFCXCBBSUORTNS-YOEHRIQHSA-N

SMILES

CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCOC1=CC=C(C=C1)C(=N)N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCOC1=CC=C(C=C1)C(=N)N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCOC1=CC=C(C=C1)C(=N)N

147865-49-4

Synonyms

((4-(4-amidinophenoxy)butanoyl)aspartyl)valine
FK 633
FK-633
FK633

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((4-(4-Amidinophenoxy)butanoyl)aspartyl)valine
Reactant of Route 2
((4-(4-Amidinophenoxy)butanoyl)aspartyl)valine
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((4-(4-Amidinophenoxy)butanoyl)aspartyl)valine
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((4-(4-Amidinophenoxy)butanoyl)aspartyl)valine
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((4-(4-Amidinophenoxy)butanoyl)aspartyl)valine
Reactant of Route 6
((4-(4-Amidinophenoxy)butanoyl)aspartyl)valine

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